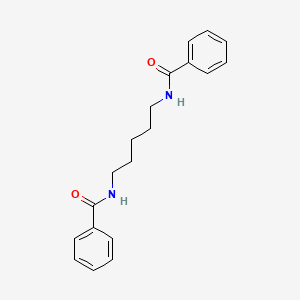
Benzamide, N,N'-1,5-pentanediylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N’-1,5-pentanediylbis- is a chemical compound characterized by its complex structure, which includes multiple bonds, aromatic rings, and secondary amide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-1,5-pentanediylbis- typically involves the reaction of benzamide derivatives with pentanediyl bisamines under controlled conditions. The reaction often requires specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Benzamide, N,N’-1,5-pentanediylbis- may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-1,5-pentanediylbis- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Benzamide, N,N’-1,5-pentanediylbis- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,5-pentanediylbis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzamide, N,N’-1,5-pentanediylbis- include other benzamide derivatives and compounds with similar structural features, such as:
- Benzamide
- N,N’-1,5-pentanediylbis(2-hydroxybenzamide)
- N,N’-1,5-pentanediylbis(3-methylbenzamide)
Uniqueness
What sets Benzamide, N,N’-1,5-pentanediylbis- apart from these similar compounds is its specific structure, which includes unique bonding patterns and functional groups.
Properties
CAS No. |
31991-79-4 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(5-benzamidopentyl)benzamide |
InChI |
InChI=1S/C19H22N2O2/c22-18(16-10-4-1-5-11-16)20-14-8-3-9-15-21-19(23)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,20,22)(H,21,23) |
InChI Key |
ASAXBZCWQACEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















